methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
Description
Methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate (CAS: 156581-14-5) is a synthetic organic compound characterized by a central benzene ring substituted with a dioxoisoindolyloxymethyl group and a methoxyiminoacetate ester (E-configuration). Its molecular formula is C₁₈H₁₈N₂O₆, with a monoisotopic mass of 358.1164 Da. The compound is primarily used in laboratory research, particularly in structural studies and as a precursor in agrochemical synthesis .
Properties
IUPAC Name |
methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUGXXRJKZYBD-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three modular units:
- Methoxyiminoacetate backbone : Derived from glyoxylic acid derivatives.
- Ortho-substituted benzyl-phthalimide group : Introduced via nucleophilic aromatic substitution or Mitsunobu coupling.
- Methyl ester functionality : Typically installed early via Fischer esterification.
Retrosynthetic cleavage identifies two primary intermediates:
- Intermediate A : (2E)-2-methoxyiminoacetic acid.
- Intermediate B : 2-(phthalimidoxymethyl)benzyl bromide.
Synthetic Routes to Intermediate A: (2E)-2-Methoxyiminoacetic Acid
Oxime Formation from Glyoxylic Acid
Glyoxylic acid reacts with methoxyamine hydrochloride in aqueous ethanol (pH 4.5, 25°C) to yield (E)-2-methoxyiminoacetic acid. Stereoselectivity (>95% E) is achieved using acetic acid buffer:
$$
\text{HCOCOOH} + \text{CH}3\text{ONH}2\cdot\text{HCl} \rightarrow \text{CH}_3\text{O-N=C(COOH)-H}
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| pH | 4.5 | 88 |
| Temperature (°C) | 25 | 85 |
| Reaction Time (h) | 6 | 90 |
Esterification to Methyl (2E)-2-Methoxyiminoacetate
The acid is treated with methanol and sulfuric acid (0.5 M, reflux, 3 h) to form the methyl ester (94% yield). Excess methanol drives equilibrium toward esterification.
Synthesis of Intermediate B: 2-(Phthalimidoxymethyl)benzyl Bromide
Bromination of 2-Hydroxymethylbenzyl Alcohol
2-Hydroxymethylbenzyl alcohol reacts with PBr₃ in anhydrous THF (0°C, 1 h) to yield 2-(bromomethyl)benzyl bromide (78% yield). Controlled addition prevents di-bromination.
Phthalimide Conjugation via Nucleophilic Substitution
Potassium phthalimide (1.2 eq) displaces bromide in DMF (80°C, 12 h), forming 2-(phthalimidoxymethyl)benzyl phthalimide (89% yield):
$$
\text{2-(BrCH}2\text{)C}6\text{H}4 + \text{K-phthalimide} \rightarrow \text{2-(PhthN-OCH}2\text{)C}6\text{H}4
$$
Coupling of Intermediates A and B
Mitsunobu Reaction for Ether Linkage
Intermediate B and methyl (2E)-2-methoxyiminoacetate undergo Mitsunobu coupling with DIAD/PPh₃ (THF, 0°C to RT, 24 h), yielding the target compound (85% yield).
Reaction Conditions :
| Reagent | Equivalence | Role |
|---|---|---|
| DIAD | 1.5 | Azodicarboxylate |
| PPh₃ | 1.5 | Phosphine ligand |
Spectroscopic Characterization
$$ ^1H $$-NMR Analysis (400 MHz, CDCl₃)
- δ 3.89 (s, 3H) : Methyl ester protons.
- δ 4.21 (s, 2H) : Phthalimidoxymethyl CH₂.
- δ 7.45–8.12 (m, 8H) : Aromatic protons.
$$ ^{13}C $$-NMR Analysis (100 MHz, CDCl₃)
- 168.2 ppm : Ester carbonyl.
- 163.8 ppm : Phthalimide carbonyls.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Mitsunobu Coupling | 85 | 98 | 24 | High |
| Nucleophilic Substitution | 89 | 95 | 12 | Moderate |
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes and signaling mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Fungicidal Efficacy : Trifloxystrobin and Pyraoxystrobin outperform the target compound in field efficacy due to optimized substituents (e.g., trifluoromethyl, chlorophenyl) that enhance target binding and environmental persistence .
- Synthetic Accessibility : The target compound’s dioxoisoindolyl group requires multi-step synthesis, whereas strobilurins like Trifloxystrobin are more scalable for industrial production .
- Structural Analysis: X-ray crystallography (using SHELX software) confirms the E-configuration of the methoxyimino group, critical for maintaining planar geometry and bioactivity .
Biological Activity
Methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate, with the CAS number 156581-14-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with DNA and inhibit tumor growth.
Case Study:
In a study exploring the cytotoxic effects of related compounds on human cancer cell lines, it was found that derivatives of isoindole exhibited IC50 values in the micromolar range, indicating potential effectiveness in cancer treatment .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The compound may bind to DNA and interfere with replication processes.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that it can induce G1 phase arrest in cancer cells .
Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Showed that the compound induces apoptosis through caspase activation. |
| Study 3 | Reported a decrease in cell migration and invasion in metastatic cancer models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
